molecular formula C11H15NO3S B1339329 1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide CAS No. 228547-64-6

1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide

Cat. No.: B1339329
CAS No.: 228547-64-6
M. Wt: 241.31 g/mol
InChI Key: NEECDVMYLJIKPB-UHFFFAOYSA-N
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Description

1,2,3-Oxathiazolidine, 4,4-dimethyl-3-(phenylmethyl)-, 2,2-dioxide is a useful research compound. Its molecular formula is C11H15NO3S and its molecular weight is 241.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

The synthesis and chemical properties of heterocyclic compounds with sultone cores, similar to oxathiazolidine derivatives, have shown significant synthetic and pharmacological potential. The most common method for synthesizing such compounds involves the cyclization of salicylic acid derivatives. These compounds are noted for their ability to undergo various chemical transformations, highlighting their versatility in constructing new molecular systems with potentially attractive pharmacological properties. Despite a limited number of studies, the structural similarity of these compounds to more well-researched cores suggests they could have anticoagulant, antimicrobial, and antitumor properties deserving further exploration in experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).

Biological Activities and Potential Applications

1,2,4-Triazole derivatives, related to the structural theme of oxathiazolidine compounds, have been extensively reviewed for their wide range of biological activities. These include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The vast array of potential biological activities associated with triazole compounds underscores the importance of heterocyclic compounds in developing new therapeutic agents. This suggests that oxathiazolidine derivatives could also hold significant therapeutic potential awaiting discovery (Ohloblina, 2022).

Potential for Drug Development

Exploring the therapeutic worth of heterocyclic compounds like 1,3,4-oxadiazoles, which share structural similarities with oxathiazolidine derivatives, reveals a broad spectrum of pharmacological activities. These activities span across anticancer, antibacterial, antitubercular, anti-inflammatory, and many other domains. This highlights the critical role that structural features play in the binding affinity of these compounds to various biological targets, suggesting a promising avenue for the development of novel drugs based on oxathiazolidine derivatives (Verma et al., 2019).

Properties

IUPAC Name

3-benzyl-4,4-dimethyloxathiazolidine 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-11(2)9-15-16(13,14)12(11)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEECDVMYLJIKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COS(=O)(=O)N1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572666
Record name 3-Benzyl-4,4-dimethyl-1,2lambda~6~,3-oxathiazolidine-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228547-64-6
Record name 3-Benzyl-4,4-dimethyl-1,2lambda~6~,3-oxathiazolidine-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50572666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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